molecular formula C10H14O8 B3021121 Tetramethyl ethane-1,1,2,2-tetracarboxylate CAS No. 5464-22-2

Tetramethyl ethane-1,1,2,2-tetracarboxylate

Cat. No.: B3021121
CAS No.: 5464-22-2
M. Wt: 262.21 g/mol
InChI Key: YFBFTGJJUOXWIC-UHFFFAOYSA-N
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Description

Tetramethyl ethane-1,1,2,2-tetracarboxylate (CAS: 5464-22-2) is a tetracarboxylate ester with the molecular formula C₁₀H₁₄O₈ and a molecular weight of 262.214 g/mol . It is characterized by four methyl ester groups attached to a central ethane backbone. The compound is synthesized via esterification of ethane-1,1,2,2-tetracarboxylic acid, often employing methanol under acidic or catalytic conditions. Key spectral data include:

  • IR (KBr): 3449, 1750, 1720 cm⁻¹ (ester C=O stretches) .
  • ¹H NMR (CDCl₃): δ 3.77 (s, 6H, methyl ester), 4.18 (s, 1H, ethane backbone) .
  • ¹³C NMR (CDCl₃): δ 51.1 (CH₃O), 53.2 (CH₂), 167.5 (C=O) .

Its primary applications include:

  • Synthetic intermediate in heterocycle formation (e.g., tetrahydrofuran derivatives via electrochemical methods) .
  • Reagent in organometallic reactions (e.g., palladium-carbene complex synthesis) .
  • Analytical standards in reverse-phase HPLC (using Newcrom R1 columns with acetonitrile/water mobile phases) .

Properties

IUPAC Name

tetramethyl ethane-1,1,2,2-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFBFTGJJUOXWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C(C(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203069
Record name Tetramethyl ethane-1,1,2,2-tetracarboxylate
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Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5464-22-2
Record name 1,1,2,2-Ethanetetracarboxylic acid, 1,1,2,2-tetramethyl ester
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Record name Tetramethyl ethane-1,1,2,2-tetracarboxylate
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Record name Tetramethyl ethane-1,1,2,2-tetracarboxylate
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Record name TETRAMETHYL ETHANE-1,1,2,2-TETRACARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl ethane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of ethane-1,1,2,2-tetracarboxylic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14O8
  • Molecular Weight : 262.21 g/mol
  • CAS Number : 5464-22-2
  • InChI Key : YFBFTGJJUOXWIC-UHFFFAOYSA-N

The compound is highly soluble in various solvents and has several reactive sites due to its ester groups, making it suitable for diverse chemical applications.

Organic Synthesis

TMET is widely used as a building block in organic synthesis. Its ester groups can undergo hydrolysis, transesterification, and reduction reactions:

  • Hydrolysis : Converts TMET to ethane-1,1,2,2-tetracarboxylic acid and methanol.
  • Transesterification : Allows the exchange of ester groups with other alcohols to form different esters.
  • Reduction : Reduces ester groups to primary alcohols using reducing agents like lithium aluminum hydride .

Analytical Chemistry

TMET can be analyzed using high-performance liquid chromatography (HPLC). For instance, it can be separated on a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with the potential for mass spectrometry compatibility by replacing phosphoric acid with formic acid .

Biological Studies

Research has explored TMET's interactions with biological molecules. Its structural properties allow for investigations into how it may affect biological systems or serve as a precursor in drug development.

Material Science

TMET is utilized in the production of polymers and resins due to its ability to participate in polymerization reactions. The presence of multiple ester groups enhances its reactivity and versatility in forming complex materials.

Case Study 1: Drug Development

In studies focused on drug development, TMET has been evaluated for its potential as a precursor for pharmaceutical compounds. Its ability to undergo various transformations makes it an attractive candidate for synthesizing bioactive molecules.

Case Study 2: Polymer Synthesis

Research demonstrated that TMET could be used effectively in the synthesis of biodegradable polymers. By incorporating TMET into polymer chains, researchers achieved materials with enhanced mechanical properties and biodegradability.

Mechanism of Action

The mechanism by which tetramethyl ethane-1,1,2,2-tetracarboxylate exerts its effects depends on the specific reaction or application. In esterification reactions, it acts as a reactant that forms ester bonds with alcohols. In reduction reactions, it undergoes cleavage of the ester groups to form primary alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetraethyl Ethane-1,1,2,2-tetracarboxylate

  • Molecular Formula: C₁₂H₁₈O₈; Molecular Weight: 290.27 g/mol .
  • Key Differences:
    • Solubility: Higher lipophilicity due to ethyl groups, reducing water solubility compared to the methyl analog.
    • Reactivity: Slower hydrolysis kinetics under basic conditions due to steric hindrance from ethyl substituents.
    • Applications: Used in Stobbe condensations to synthesize tetrahydrothiophene derivatives .

Trimethyl Tetrahydrofuran-3,3,4-tricarboxylate

  • Synthesis: Derived from tetramethyl ethane-1,1,2,2-tetracarboxylate via electrochemical cyclization with NaOAc .
  • Key Differences:
    • Structure: Incorporates a tetrahydrofuran ring, enhancing rigidity and altering electronic properties.
    • Applications: Serves as a precursor for oxygenated heterocycles in medicinal chemistry .

Tetramethyl 3-Phenylcyclopropane-1,1,2,2-tetracarboxylate

  • Molecular Formula: C₁₇H₁₈O₈; Molecular Weight: 350.32 g/mol .
  • Key Differences:
    • Structure: Cyclopropane ring with a phenyl substituent introduces strain and π-π interaction capabilities.
    • Reactivity: Enhanced stability under thermal stress due to aromatic conjugation .

Functional and Performance Comparison

Property This compound Tetraethyl Analog Trimethyl Tetrahydrofuran Derivative
Molecular Weight 262.21 g/mol 290.27 g/mol 246.21 g/mol
Boiling Point Not reported >200°C (decomposes) 158–162°C (0.1 Torr)
Solubility in MeCN High (HPLC-grade) Moderate Low (viscous oil)
Synthetic Utility Heterocycle formation Stobbe condensation Electrochemical cyclization
Thermal Stability Stable up to 150°C Decomposes at >200°C Stable under inert conditions

Mechanistic and Selectivity Insights

  • Reactivity in Organometallic Reactions: this compound acts as a leaving group in copper-mediated arylselenylation, releasing during the formation of ArSeCu intermediates . In contrast, ethyl analogs are less reactive in such single-electron-transfer (SET) processes due to reduced electrophilicity.
  • Photochemical Stability: Unlike fluorophores like quin2 (used in Ca²⁺ sensing), this compound lacks conjugated chromophores, making it inert to UV-induced degradation .

Biological Activity

Tetramethyl ethane-1,1,2,2-tetracarboxylate (TMET) is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This article will delve into the biological activity of TMET, highlighting its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

TMET is classified as a tetracarboxylate ester with the molecular formula C12H16O8C_{12}H_{16}O_8. Its structure includes four carboxyl groups attached to a central ethane backbone, making it a versatile compound for various chemical reactions. The compound has a boiling point of approximately 252.1 °C and a density of 1.296 g/cm³ .

Synthesis and Analytical Methods

TMET can be synthesized through several methods, including electrochemical processes. One notable method involves the electrolysis of dimethyl malonate in the presence of sodium acetate, yielding TMET with significant yields . Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed for its separation and analysis, utilizing mobile phases consisting of acetonitrile and phosphoric acid .

Antioxidant Properties

Research indicates that TMET exhibits notable antioxidant activity. A study conducted by Elinson et al. demonstrated that TMET could scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . This property makes it a candidate for further investigation in the development of antioxidant therapies.

Enzyme Inhibition

TMET has shown potential as an enzyme inhibitor. In vitro studies suggest that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for metabolic disorders . The specific mechanisms of action remain under investigation, but preliminary data indicate that TMET may interfere with enzyme-substrate interactions.

Case Studies

  • Electrochemical Transformations : A study highlighted the transformation of TMET into cyclic compounds through electrochemical methods. The electrolysis process not only yielded TMET but also generated various cyclic products with potential biological activities .
  • Pharmacokinetics : Research on the pharmacokinetics of TMET indicates that it can be effectively absorbed and metabolized in biological systems. Studies using animal models have shown favorable absorption rates and bioavailability, suggesting its potential use in pharmaceutical formulations .

Comparative Analysis

The following table summarizes key properties and biological activities of TMET compared to related compounds:

CompoundMolecular FormulaAntioxidant ActivityEnzyme InhibitionSynthesis Method
This compoundC12H16O8C_{12}H_{16}O_8HighModerateElectrolysis
Dimethyl malonateC5H8O4C_5H_8O_4ModerateLowEsterification
Diethyl malonateC7H12O4C_7H_{12}O_4LowLowEsterification

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tetramethyl ethane-1,1,2,2-tetracarboxylate, and how are they optimized for yield?

  • Answer : The compound is commonly synthesized via electrochemical methods or condensation reactions . For example, electrolysis of the compound in the presence of sodium acetate (NaOAc) yields cyclic esters like trimethyl tetrahydrofuran-3,3,4-tricarboxylate (67% yield) under controlled conditions (0.1 Torr, 158–162°C) . Condensation with reagents such as bischloromethyl sulfide in the presence of sodium ethoxide forms tetrahydrothiophene derivatives, as demonstrated in Stobbe condensation studies . Optimization involves adjusting reaction parameters like solvent polarity, temperature, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm ester group positions and stereochemistry, as shown in for verifying substituents in cyclic products .
  • Elemental analysis (e.g., %C and %H) to validate purity .
  • Chromatography (GC-MS or HPLC) for monitoring reaction progress and isolating intermediates.

Q. What are the common applications of this compound in organic synthesis?

  • Answer : It serves as a multifunctional building block for synthesizing heterocycles (e.g., tetrahydrofurans, tetrahydrothiophenes) via cyclization reactions . It is also used in propellane synthesis through acid-catalyzed reactions, as seen in trifluoroacetic acid-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying electrochemical conditions?

  • Answer : Yield variations often stem from differences in current density , electrode materials , or solvent systems . For instance, highlights the use of NaOAc as a supporting electrolyte, which stabilizes intermediates and enhances efficiency . Systematic optimization studies (e.g., Design of Experiments) can identify critical factors. Contradictory data may arise from incomplete conversion due to side reactions, necessitating in-situ monitoring via techniques like FTIR or Raman spectroscopy.

Q. What mechanistic insights explain the formation of cyclic vs. linear products in reactions involving this compound?

  • Answer : Cyclization is favored by intramolecular ester group interactions and steric effects. For example, electrolysis generates formaldehyde intermediates that facilitate ring closure, as shown in . Linear products may form under low steric hindrance or when using bulky nucleophiles. Computational modeling (DFT) can predict transition states and guide selectivity.

Q. How does catalyst choice influence the stereochemical outcomes of reactions with this compound?

  • Answer : Acid catalysts like trifluoroacetic acid promote specific stereochemical pathways. In , this catalyst directs the formation of propellane structures by controlling the spatial arrangement of intermediates . Chiral catalysts or additives (e.g., Lewis acids) could further modulate enantioselectivity, though this requires empirical validation.

Q. What safety protocols are essential when handling this compound in high-temperature or high-pressure reactions?

  • Answer : Key protocols include:

  • Use of inert atmospheres (N₂/Ar) to prevent combustion .
  • Explosion-proof equipment for electrochemical setups .
  • PPE : Gloves, goggles, and flame-resistant lab coats to mitigate exposure risks .
  • Ventilation : Fume hoods to manage vapors, especially during distillation (e.g., bp. 158–162°C at 0.1 Torr) .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistencies in NMR data for derivatives of this compound?

  • Answer : Discrepancies may arise from solvent effects , impurities , or dynamic processes (e.g., ring puckering in cyclic esters). Compare spectra with literature benchmarks (e.g., δ 5.16–3.35 ppm for protons in ). Use deuterated solvents (e.g., C₆D₆) and variable-temperature NMR to resolve overlapping signals.

Q. What strategies improve the reproducibility of condensation reactions involving this compound?

  • Answer : Ensure strict control of:

  • Moisture levels : Anhydrous conditions prevent ester hydrolysis .
  • Reagent stoichiometry : Excess nucleophiles (e.g., bischloromethyl sulfide) drive reactions to completion .
  • Reaction time : Monitor via TLC or GC to avoid over-functionalization.

Methodological Recommendations

  • For electrochemical applications , prioritize constant-current setups over potentiostatic methods to maintain reaction consistency .
  • In catalysis , screen Brønsted vs. Lewis acids to balance reactivity and selectivity .
  • For safety compliance , reference standardized guidelines (e.g., OSHA) alongside manufacturer SDS documents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tetramethyl ethane-1,1,2,2-tetracarboxylate
Reactant of Route 2
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Tetramethyl ethane-1,1,2,2-tetracarboxylate

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